molecular formula C18H16F3N3O2 B2445049 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207053-32-4

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2445049
CAS RN: 1207053-32-4
M. Wt: 363.34
InChI Key: SUAACFKXRSGHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H16F3N3O2 and its molecular weight is 363.34. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis Techniques

  • Synthesis of Pyrimido[4,5-b]indoles and Quinolines: A study details the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, showcasing the utility of intramolecular cyclization and the formation of compounds with potential biological activities (Kaptı, Dengiz, & Balcı, 2016).
  • Metal-Controlled Assembly and Anion Receptor Behavior: A urea-based compound demonstrates metal-controlled assembly and selectivity as an anion receptor, underlining the compound's potential in creating specific interactions with ions (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).
  • Antagonists for Human Adenosine Receptors: Isoquinoline and quinazoline urea derivatives were identified as binders to human adenosine A(3) receptors, illustrating the process of synthesizing receptor-specific antagonists for potential therapeutic applications (van Muijlwijk-Koezen et al., 2000).

Biological Evaluation and Potential Therapeutic Applications

  • Selective Orexin-1 Receptor Antagonism: A study on a selective orexin-1 receptor antagonist emphasizes its role in attenuating stress-induced hyperarousal, suggesting applications in treating disorders associated with stress or hyperarousal states without inducing hypnotic effects (Bonaventure et al., 2015).
  • Antiproliferative Screening of Urea Derivatives: Novel urea and bis-urea primaquine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, highlighting the potential for developing new anticancer agents (Perković et al., 2016).

properties

IUPAC Name

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-24-15-8-7-12(10-11(15)6-9-16(24)25)22-17(26)23-14-5-3-2-4-13(14)18(19,20)21/h2-5,7-8,10H,6,9H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAACFKXRSGHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea

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